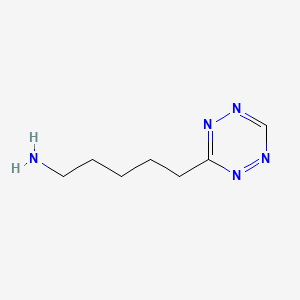

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine

Description

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine (molecular formula: C₈H₁₆N₅⁺; molecular weight: 182.14 g/mol) is a tetrazine derivative featuring a pentan-1-amine chain linked to the 3-position of the 1,2,4,5-tetrazine ring. Synthesized via a room-temperature reaction (2 hours) followed by HPLC purification and anion exchange to its hydrochloride salt, it is obtained as a pink crystalline solid with a low yield (6%) . Its high-resolution mass spectrometry (HRMS-ESI) data confirms structural integrity ([M+H]⁺: calcd. 182.1400, found 182.1405). The compound is primarily utilized in bioorthogonal conjugation due to the tetrazine ring’s reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) dienophiles .

Properties

Molecular Formula |

C7H13N5 |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine |

InChI |

InChI=1S/C7H13N5/c8-5-3-1-2-4-7-11-9-6-10-12-7/h6H,1-5,8H2 |

InChI Key |

IMWQBLGNTDFBNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N=N1)CCCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine typically involves the nucleophilic substitution of a tetrazine derivative. One common method is the condensation of nitriles with formamidine acetate in the presence of hydrazine . Another approach involves the oxidation of substituted hydrazinyltetrazines or the reduction of halotetrazines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring can be substituted with various nucleophiles.

Bioorthogonal Reactions: The tetrazine group can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable covalent linkages.

Scientific Research Applications

Synthesis Techniques

The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine typically involves:

- Formation of the Tetrazine Ring : Synthesized via cyclization reactions involving hydrazine and suitable precursors.

- Attachment of the Pentan-1-amine Chain : Achieved through nucleophilic substitution reactions.

Chemistry

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex structures.

Catalysis : It acts as a catalyst or ligand in various chemical reactions, enhancing reaction rates and selectivity.

Biology

Bioconjugation : this compound is utilized to link biomolecules (proteins, peptides) for research and diagnostic purposes. This application is crucial for developing targeted therapies and imaging agents.

Fluorescent Probes : Incorporated into fluorescent probes for imaging biological targets. The ability to selectively label biomolecules allows researchers to visualize cellular dynamics in real-time.

Medicine

Drug Development : Investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows for targeted drug delivery systems that minimize side effects while maximizing efficacy.

Diagnostic Agents : Used in developing diagnostic agents for imaging disease markers. The compound's reactivity enables it to form stable complexes with biological targets.

Material Science

In material science, this compound is explored for developing advanced materials with unique properties. Its ability to form covalent bonds can be utilized in creating polymers and coatings with specific functionalities.

Agriculture

The compound is also applied in formulating agrochemicals aimed at crop protection and enhancement. Its reactivity can improve the efficacy of agricultural chemicals.

Case Study 1: Tetrazine-Tagged Microbubbles

In a study involving tetrazine-tagged microbubbles (MBTz), the compound was used to selectively react with TCO-modified antibodies targeting specific biomarkers. This showcased its utility in diagnostic imaging by enhancing the contrast of images obtained from targeted areas within biological tissues.

Case Study 2: Cancer Cell Imaging

Another significant application was demonstrated in cancer research where this compound was used to label cancer cells expressing TCO tags. This study highlighted its effectiveness in enhancing visualization of cellular processes and understanding tumor dynamics.

Mechanism of Action

The mechanism of action of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine primarily involves its reactivity with strained alkenes through inverse electron demand Diels-Alder (iEDDA) reactions . This reaction is highly specific and rapid, making it ideal for bioorthogonal applications. The tetrazine group acts as a dienophile, reacting with dienes to form stable adducts, which can be used for various labeling and imaging purposes.

Comparison with Similar Compounds

Structural and Functional Variations

Compound 5 : 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride

- Key features : Simple pentan-1-amine chain, unsubstituted tetrazine ring.

- Applications : Bioorthogonal labeling, conjugation via amine-reactive crosslinkers (e.g., EDC/sulfo-NHS).

Compound 7 : 5-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride

- Key features : Pyridinyl substituent at the tetrazine 6-position.

- Synthesis : Higher temperature (80°C, 30 minutes) and improved yield (10%).

- Advantages : Pyridinyl group enhances tetrazine stability and electron deficiency, accelerating IEDDA reaction kinetics. Orange/red color aids in tracking during purification .

H-Tz-COOH : 2-(4-(1,2,4,5-Tetrazin-3-yl)phenyl)acetic acid

- Key features : Phenylacetic acid substituent.

- Applications: Direct conjugation to gold nanoparticles or amine-bearing biomolecules via carboxylate-amine coupling.

- Advantages : Carboxylic acid group enables pH-dependent solubility and versatile bioconjugation .

H-L-Phe(4-Azido-PrTz)-OH*TFA

- Key features : Tetrazine-azide bifunctional phenylalanine derivative.

- Applications : Dual conjugation strategies (e.g., sequential click chemistry and IEDDA reactions).

N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

- Key features : Fluorine-18 radiolabel and benzyl spacer.

- Applications : Pretargeted PET imaging (e.g., Aβ plaque detection in Alzheimer’s models).

- Advantages : Superior brain clearance compared to analogs, enhancing imaging contrast .

H-Tet-PEG₉-DOTA

- Key features : PEG₉ linker and DOTA chelator.

- Applications : Radiopharmaceuticals (e.g., ¹⁷⁷Lu-labeled payloads).

- Advantages: PEG enhances solubility and reduces immunogenicity; DOTA enables stable radiometal chelation .

Comparative Data Table

Reactivity and Stability Insights

- Tetrazine Reactivity: Electron-withdrawing groups (e.g., pyridinyl in Compound 7) increase tetrazine’s electron deficiency, accelerating IEDDA reactions with TCO dienophiles .

- Thermal Stability : Tetrazines generally exhibit high thermal stability (e.g., BTATz in decomposes at ~250°C), though substituents like PEG or DOTA may lower decomposition thresholds .

- Solubility : Hydrophilic modifications (e.g., PEG in H-Tet-PEG₉-DOTA) enhance aqueous solubility, critical for in vivo applications .

Q & A

What are the optimal synthetic routes for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

Synthesis of this tetrazine derivative can be adapted from protocols for structurally similar amines, such as 5-(Piperidin-1-yl)pentan-1-amine. Key steps include:

- Oxidation/Reduction Strategies : Use potassium permanganate or hydrogen peroxide for controlled oxidation of intermediates, and lithium aluminum hydride (LiAlH4) for selective reduction of nitriles to amines .

- Substitution Reactions : Alkyl halides or acyl chlorides can introduce the tetrazine moiety via nucleophilic substitution. Solvent-free conditions, as demonstrated in triazine syntheses, may improve reaction efficiency by minimizing side products .

- Yield Optimization : Temperature control (e.g., 0–25°C for LiAlH4 reductions) and inert atmospheres (N2/Ar) are critical to prevent decomposition. Pilot studies should test molar ratios (e.g., 1:1.2 for amine:alkylating agent) to maximize product formation .

Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the tetrazine ring’s presence via characteristic deshielded protons (δ 8.5–10.5 ppm) and quaternary carbons. <sup>15</sup>N NMR may resolve ambiguities in nitrogen-rich structures .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]<sup>+</sup> peak at m/z 170.30) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment. Gradient elution (e.g., 5–95% acetonitrile in H2O) resolves polar byproducts .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Tetrazines may cause skin/eye irritation, as seen in structurally related amines .

- Storage : Store under argon at –20°C to prevent oxidation. Avoid prolonged storage; degradation products (e.g., peroxides) can form hazardous residues .

- Waste Disposal : Segregate waste in labeled containers for professional disposal. Neutralize acidic/basic residues before disposal .

How can researchers design experiments to investigate its reactivity in bioorthogonal conjugation?

Level: Advanced

Methodological Answer:

- Theoretical Framework : Link studies to inverse electron-demand Diels-Alder (IEDDA) reaction mechanisms. Use computational tools (e.g., DFT calculations) to predict tetrazine’s electrophilicity and strain-activated reactivity .

- Experimental Design :

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates with dienophiles (e.g., trans-cyclooctenes) under varying pH/temperature .

- Competitive Assays : Compare conjugation efficiency with other tetrazine derivatives (e.g., methyltetrazine) to assess steric/electronic effects .

How should researchers address contradictory data in reaction kinetics or stability studies?

Level: Advanced

Methodological Answer:

- Root-Cause Analysis :

- Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify outliers. Cross-validate results with alternative techniques (e.g., fluorescence quenching vs. LC-MS quantification) .

What theoretical models predict the compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., folate receptors). Parameterize force fields for tetrazine’s unique π-π stacking and hydrogen-bonding capabilities .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and HOMO/LUMO energies to correlate structure with cellular uptake or toxicity .

How can researchers integrate computational and experimental data to refine synthesis protocols?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.